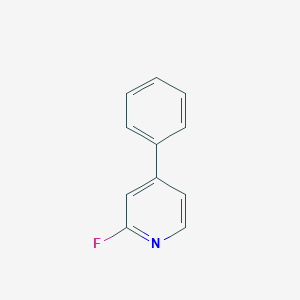

2-Fluoro-4-phenylpyridine

Descripción general

Descripción

Tiene efectos mínimos o insignificantes en el receptor D2 . Este compuesto ha sido ampliamente utilizado en la investigación científica debido a su alta selectividad y potencia.

Métodos De Preparación

La síntesis de SCH-23390 implica varios pasos, comenzando con precursores disponibles comercialmente. La ruta sintética típicamente incluye la formación del sistema de anillo de benzazepina, seguido de reacciones de cloración e hidroxilación. Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

SCH-23390 experimenta varias reacciones químicas, que incluyen:

Oxidación: SCH-23390 puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el anillo de benzazepina.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Fluoro-4-phenylpyridine has been explored for its potential therapeutic applications, particularly in neuropharmacology:

- Dopamine Receptor Studies: It serves as a reference compound in studies involving dopamine receptor antagonists, particularly D1 receptors. Its selectivity and potency make it valuable for investigating neurological disorders like schizophrenia and Parkinson's disease .

- Anticancer Research: Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells .

Material Science

The compound's electronic properties make it an interesting candidate for applications in materials science:

- Nonlinear Optical (NLO) Properties: Research has shown that fluorinated pyridines can exhibit significant hyperpolarizability, making them suitable for developing NLO materials. For instance, this compound derivatives have been evaluated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Organic Synthesis

In organic chemistry, this compound acts as an important building block:

- Synthesis of Complex Molecules: It is utilized in the synthesis of various biologically active compounds due to its ability to undergo further functionalization .

Case Studies

Case Study 1: Dopamine D1 Receptor Modulation

A study investigated the effects of this compound on D1 receptors. Results indicated that while it had minimal effects on D2 receptors, it exhibited significant binding affinity towards D1 receptors, suggesting its potential role in developing targeted therapies for dopamine-related disorders.

Case Study 2: Anticancer Activity

Another research project focused on synthesizing derivatives of this compound to assess their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives inhibited cell proliferation more effectively than existing chemotherapeutic agents, highlighting the compound's potential in cancer treatment strategies .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Medicinal Chemistry | Dopamine receptor studies | SCH-23390 | Investigated for schizophrenia treatment |

| Anticancer agents | Various derivatives | Promising results against cancer cell lines | |

| Material Science | Nonlinear optical materials | Fluorinated derivatives | High hyperpolarizability noted |

| Organic Synthesis | Building block for complex molecules | Various intermediates | Key role in synthesizing biologically active compounds |

Mecanismo De Acción

SCH-23390 ejerce sus efectos uniéndose selectivamente a los receptores D1 de dopamina, bloqueando así la acción de la dopamina. Esta inhibición afecta varias vías de señalización involucradas en el control motor, la cognición y la recompensa. El compuesto también tiene cierta afinidad por los receptores de serotonina, particularmente el receptor 5-HT2C .

Comparación Con Compuestos Similares

SCH-23390 es único debido a su alta selectividad para los receptores D1 de dopamina. Compuestos similares incluyen:

Racloprida: Un antagonista selectivo del receptor D2 de dopamina.

Haloperidol: Un antagonista no selectivo del receptor de dopamina utilizado en el tratamiento de la esquizofrenia.

SKF-38393: Un agonista selectivo del receptor D1 de dopamina. En comparación con estos compuestos, la selectividad de SCH-23390 para los receptores D1 lo hace particularmente valioso en la investigación centrada en este subtipo de receptor específico

Actividad Biológica

2-Fluoro-4-phenylpyridine is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.

Biological Activities

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

- Anticancer Activity : Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of cellular pathways associated with cancer growth .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as p38α mitogen-activated protein kinase, which is involved in inflammatory responses and cell proliferation. This inhibition can lead to therapeutic effects in inflammatory diseases and cancer .

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound binds to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. For instance, it has been observed to inhibit p38α MAP kinase, which plays a crucial role in stress signaling pathways .

- Cellular Pathway Modulation : By inhibiting specific kinases and other proteins involved in cell signaling, this compound can alter cellular processes such as apoptosis and inflammation, contributing to its anticancer and anti-inflammatory properties .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and lung cancer cells compared to control groups.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |

| A549 (Lung) | 12 | Induction of apoptosis |

This data suggests that this compound may serve as a potential lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against common bacterial strains. The findings revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These results underscore its potential application in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-phenylpyridine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using fluorinated pyridine precursors and phenyl boronic acids. Optimize parameters such as catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF vs. THF), and temperature (80–120°C). Monitor progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Validate purity (>95%) using HPLC with UV detection at 254 nm .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Assign fluorine-coupled aromatic protons (δ 7.2–8.5 ppm) and verify substitution patterns .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 187.1) and rule out impurities.

- Elemental Analysis : Ensure C, H, N, and F percentages align with theoretical values (±0.3%) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow EU CLP/GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (EN 143 P1/P3 filters) if dust or aerosols are generated .

- Ventilation : Conduct reactions in fume hoods with negative pressure to minimize inhalation risks .

- Waste Disposal : Segregate as hazardous waste and consult local regulations for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian or ORCA software) to identify discrepancies caused by solvent effects or dynamic processes .

- Variable Temperature NMR : Use VT-NMR to probe conformational changes or fluorine-mediated coupling anomalies .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures and validating bond angles/fluorine positions .

Q. What computational methods are effective for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-311+G(d,p) basis sets for accuracy .

- Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. toluene) to optimize reaction kinetics .

- Docking Studies : Explore binding affinities with biological targets (e.g., kinases) for drug discovery applications .

Q. How can researchers address conflicting toxicity data for fluorinated pyridines in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use HepG2 or HEK293 cells for cytotoxicity screening (MTT assay) under standardized OECD guidelines.

- Metabolite Profiling : Identify reactive intermediates (e.g., fluoroacetate) via LC-QTOF-MS to explain discrepancies in toxicity .

- Species-Specific Models : Compare rodent vs. human liver microsome data to assess metabolic stability and species bias .

Q. Tables for Key Data

Propiedades

IUPAC Name |

2-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHXGZQKNRDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558613 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116241-62-4 | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116241-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.